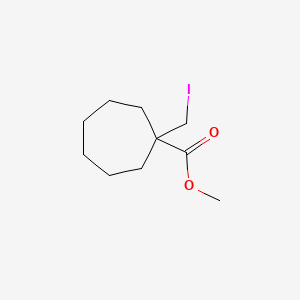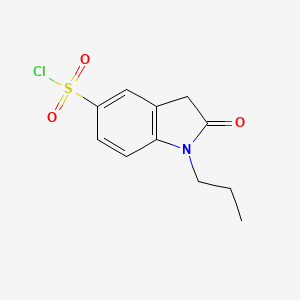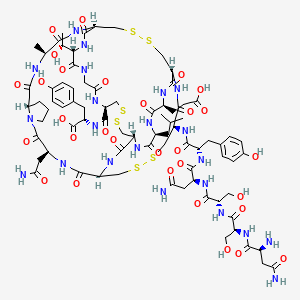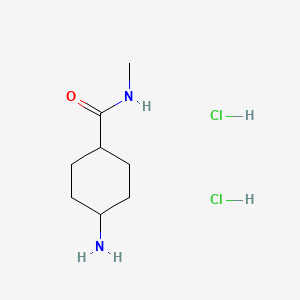
cis-4-amino-N-methyl-cyclohexanecarboxamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-4-amino-N-methyl-cyclohexanecarboxamide; dihydrochloride: is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . This compound is a derivative of cyclohexanecarboxamide and is known for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from cyclohexanecarboxylic acid: The carboxylic acid group is first converted to an amide group using ammonia or an amine derivative. Subsequent methylation of the amide nitrogen atom yields the N-methyl derivative.
Using cyclohexanone as a starting material:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific reaction conditions to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxamide groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, including the corresponding amine.
Substitution: Substituted derivatives at the amino or carboxamide groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the context in which it is used. For example, in biological studies, it may interact with enzymes or receptors, leading to specific biological responses.
Comparaison Avec Des Composés Similaires
N-methyl-cyclohexanecarboxamide
cis-4-amino-cyclohexanecarboxamide
N-methyl-cyclohexanecarboxylic acid
Uniqueness:
cis-4-amino-N-methyl-cyclohexanecarboxamide; dihydrochloride: is unique in its structural features, particularly the presence of both the amino and N-methyl groups on the cyclohexanecarboxamide backbone. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H18Cl2N2O |
|---|---|
Poids moléculaire |
229.14 g/mol |
Nom IUPAC |
4-amino-N-methylcyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10-8(11)6-2-4-7(9)5-3-6;;/h6-7H,2-5,9H2,1H3,(H,10,11);2*1H |
Clé InChI |
LWNQWBGVCXVEEA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CCC(CC1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


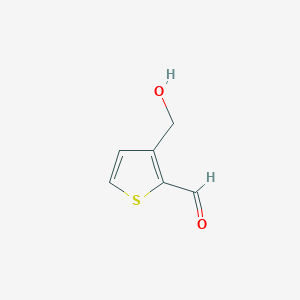
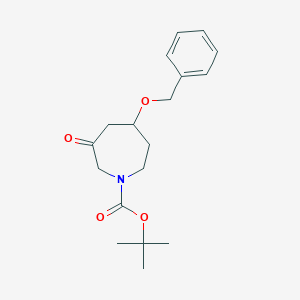

![(2R)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B15361174.png)

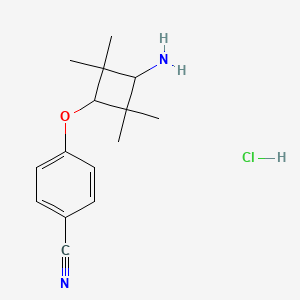
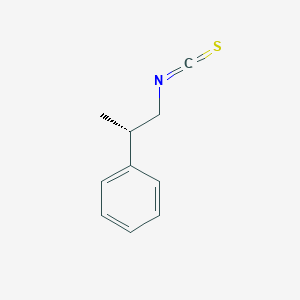
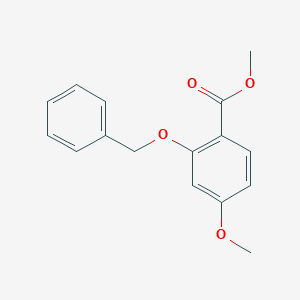
![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)
